molecular formula C14H18N2O5 B2644486 1-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-3-(2-methoxyethyl)urea CAS No. 2309187-96-8

1-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-3-(2-methoxyethyl)urea

Cat. No.: B2644486
CAS No.: 2309187-96-8
M. Wt: 294.307
InChI Key: OCEMNSMIYXPCLM-UHFFFAOYSA-N
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Description

1-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-3-(2-methoxyethyl)urea is a complex organic compound that features a bifuran moiety, a hydroxyethyl group, and a methoxyethyl urea group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-3-(2-methoxyethyl)urea typically involves multiple steps, starting with the preparation of the bifuran core. One common method involves the use of Friedel-Crafts acylation to introduce the bifuran moiety . The hydroxyethyl group can be introduced through a reaction with ethylene oxide under basic conditions . Finally, the methoxyethyl urea group is formed by reacting the intermediate with methoxyethyl isocyanate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

1-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-3-(2-methoxyethyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-{[2,2’-Bifuran]-5-yl}-2-hydroxyethyl)-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets. The bifuran moiety can interact with nucleic acids or proteins, potentially disrupting their function. The hydroxyethyl and methoxyethyl groups may enhance the compound’s solubility and facilitate its cellular uptake . Additionally, the urea group can form hydrogen bonds with biological molecules, further influencing its activity.

Properties

IUPAC Name

1-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]-3-(2-methoxyethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-19-8-6-15-14(18)16-9-10(17)11-4-5-13(21-11)12-3-2-7-20-12/h2-5,7,10,17H,6,8-9H2,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCEMNSMIYXPCLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCC(C1=CC=C(O1)C2=CC=CO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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